molecular formula C8H19NO B13315641 2-Ethoxy-3,3-dimethylbutan-1-amine

2-Ethoxy-3,3-dimethylbutan-1-amine

Cat. No.: B13315641
M. Wt: 145.24 g/mol
InChI Key: ZWXQSRMILNQJKA-UHFFFAOYSA-N
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Description

2-Ethoxy-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19NO. It is a primary amine characterized by the presence of an ethoxy group and two methyl groups attached to a butane backbone. This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,3-dimethylbutan-1-amine typically involves the reaction of 2-ethoxy-3,3-dimethylbutan-1-ol with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

2-Ethoxy-3,3-dimethylbutan-1-amine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and studies involving amine interactions.

    Medicine: Research into potential therapeutic applications and drug development often involves this compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups influence its binding affinity and reactivity. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutan-1-amine: Similar structure but lacks the ethoxy group.

    1-Ethoxy-3,3-dimethylbutan-2-amine: Differently positioned ethoxy group.

    2-Ethoxy-3-methylbutan-1-amine: One less methyl group.

Uniqueness

2-Ethoxy-3,3-dimethylbutan-1-amine is unique due to its specific arrangement of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethoxy-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C8H19NO/c1-5-10-7(6-9)8(2,3)4/h7H,5-6,9H2,1-4H3

InChI Key

ZWXQSRMILNQJKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C(C)(C)C

Origin of Product

United States

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